2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane
CAS No.: 24564-77-0
Cat. No.: VC3718476
Molecular Formula: C10H5F15O
Molecular Weight: 426.12 g/mol
* For research use only. Not for human or veterinary use.
![2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane - 24564-77-0](/images/structure/VC3718476.png)
Specification
CAS No. | 24564-77-0 |
---|---|
Molecular Formula | C10H5F15O |
Molecular Weight | 426.12 g/mol |
IUPAC Name | 2-[2,2,3,3,4,4,5,5,6,7,7,7-dodecafluoro-6-(trifluoromethyl)heptyl]oxirane |
Standard InChI | InChI=1S/C10H5F15O/c11-4(12,1-3-2-26-3)6(14,15)8(18,19)7(16,17)5(13,9(20,21)22)10(23,24)25/h3H,1-2H2 |
Standard InChI Key | NSHDLZDDSBGOKN-UHFFFAOYSA-N |
SMILES | C1C(O1)CC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES | C1C(O1)CC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Molecular Structure and Properties
The molecular structure of 2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane features a complex arrangement of atoms that gives rise to its distinctive chemical properties. The backbone consists of a seven-carbon chain (heptyl group) with extensive fluorination – twelve fluorine atoms distributed along the chain and an additional trifluoromethyl group (CF₃) attached at the sixth carbon position. This high degree of fluorination is responsible for the compound's hydrophobic and oleophobic characteristics, as fluorine substitution creates a low surface energy that minimizes interactions with both water and oil .
The oxirane ring (also known as an epoxide group) represents a key structural feature that distinguishes this compound from many other PFAS chemicals. This three-membered ring contains two carbon atoms and one oxygen atom, creating significant ring strain due to the deviation from ideal bond angles. This strain energy makes the oxirane ring particularly reactive, especially toward nucleophilic attack, which serves as the basis for many of the compound's applications in chemical synthesis and polymer chemistry.
The carbon-fluorine bonds in this molecule are among the strongest single bonds in organic chemistry, with bond dissociation energies around 485 kJ/mol. This exceptional bond strength contributes to the compound's remarkable thermal stability and resistance to chemical degradation. The electron-withdrawing nature of fluorine atoms also affects the electronic distribution within the molecule, influencing its reactivity patterns and interaction with other chemical species.
Table 1.1: Key Physical and Chemical Properties of 2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane
Synthesis Methods
The synthesis of 2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane typically involves specialized techniques that accommodate both the requirements for creating highly fluorinated compounds and the formation of the oxirane ring structure. The synthesis generally requires carefully controlled reaction conditions to ensure the stability of fluorinated intermediates and optimize both yield and purity of the final product.
One common synthetic approach likely involves the epoxidation of a corresponding fluorinated alkene precursor. This reaction pathway would utilize oxidizing agents such as peroxyacids (e.g., meta-chloroperoxybenzoic acid), hydrogen peroxide with a transition metal catalyst, or other epoxidation reagents to convert a carbon-carbon double bond in a fluorinated heptene derivative to the three-membered oxirane ring. The reaction must be conducted under controlled temperature and pressure to maintain the integrity of both the forming epoxide and the fluorinated chain.
Synthetic Approach | Key Reagents | Reaction Conditions | Technical Considerations | Reference |
---|---|---|---|---|
Epoxidation of fluorinated alkene | Peroxyacids, H₂O₂/catalyst | Controlled temperature and pressure | Protection of fluorinated chain during oxidation | |
Attachment of fluorinated chain to epoxide | Organometallic reagents, coupling agents | Anhydrous conditions, inert atmosphere | Selective reactivity at desired position | |
Multi-step synthesis via fluorinated intermediates | Various fluorination agents and building blocks | Sequential reactions with purification steps | Complex process requiring specialized equipment | |
Direct fluorination of epoxide-containing precursor | SF₄, DAST, other fluorinating agents | Low to moderate temperatures, specialized containment | Hazardous reagents, potential side reactions |
Chemical Reactivity and Mechanism of Action
The chemical reactivity of 2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane presents an interesting dichotomy – the molecule contains both highly stable perfluorinated segments and a reactive oxirane ring. This dual nature makes the compound particularly valuable in applications where controlled reactivity is desired while maintaining the beneficial properties of fluorinated materials.
The primary mechanism of action for this compound involves nucleophilic ring-opening reactions of the oxirane group. The significant ring strain in the three-membered epoxide ring makes it susceptible to attack by nucleophiles, which can break the carbon-oxygen bond. This reaction typically proceeds through an SN2 mechanism, where the nucleophile attacks from the side opposite to the oxygen atom, resulting in inversion of configuration at the carbon center. The nucleophilic attack generally occurs at the less hindered carbon of the epoxide ring due to steric considerations.
Various nucleophiles can participate in ring-opening reactions with this compound, including alcohols, amines, thiols, carboxylic acids, and organometallic reagents. Each nucleophile produces different functionalized derivatives while preserving the fluorinated chain that imparts the desirable properties of fluorinated materials. For example, reaction with an alcohol produces a β-alkoxy alcohol, while reaction with an amine yields a β-amino alcohol.
Nucleophile | Reaction Product | Reaction Conditions | Potential Applications | Reference |
---|---|---|---|---|
Alcohols (R-OH) | β-Alkoxy alcohols | Mild conditions, acid or base catalysis | Surface modifiers, intermediates for polymers | |
Amines (R-NH₂) | β-Amino alcohols | Room temperature to moderate heating | Surfactants, corrosion inhibitors | |
Thiols (R-SH) | β-Thioalcohols | Basic conditions | Specialty chemicals, adhesion promoters | |
Carboxylic acids (R-COOH) | β-Hydroxy esters | Catalytic conditions | Polymer intermediates, ester derivatives | |
Water (H₂O) | 1,2-Diols | Acidic conditions | Hydrophilic-hydrophobic modifiers | |
Grignard reagents (R-MgX) | Tertiary alcohols | Low temperature, anhydrous conditions | Building blocks for complex molecules |
Industrial and Scientific Applications
2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane has significant applications across multiple industries due to its unique combination of properties derived from the perfluorinated chain and the reactive oxirane group. This compound serves as an important intermediate in the development of specialized materials with enhanced performance characteristics.
In polymer chemistry, this compound functions as a reactive monomer or modifier for the synthesis of fluoropolymers with tailored properties. The oxirane ring allows for incorporation into polymer structures through ring-opening polymerization reactions, while the fluorinated segment imparts characteristics such as chemical resistance, thermal stability, and low surface energy to the resulting materials. These modified polymers find applications in high-performance coatings, membranes, and specialty plastics where extreme conditions or demanding environments necessitate enhanced material properties .
Surface treatment applications represent another significant area where this compound proves valuable. When incorporated into coating formulations, it can impart water and oil repellency to various substrates including textiles, paper products, leather, and hard surfaces. This functionality is particularly important in stain-resistant finishes for consumer and industrial products, protective coatings for electronic components, and treatments for medical devices where fluid repellency is critical.
In the field of specialty chemicals, the compound serves as a building block for synthesizing more complex fluorinated molecules with specific functionalities. Its reactive epoxide group, combined with the stable fluorinated chain, makes it a versatile intermediate in the preparation of surfactants, lubricants, and other functional materials where the presence of fluorinated segments enhances performance.
Research applications include the investigation of structure-property relationships in fluorinated compounds and the development of new materials with precisely engineered surface properties. The compound also serves as a model for studying the environmental behavior and effects of PFAS compounds, contributing to our understanding of these persistent chemicals .
Table 1.4: Applications of 2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane by Industry Sector
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